molecular formula C7H3Cl3N2 B8777355 2,5,7-Trichloro-1H-benzo[d]imidazole

2,5,7-Trichloro-1H-benzo[d]imidazole

Cat. No.: B8777355
M. Wt: 221.5 g/mol
InChI Key: BOSXUUUAOBZQGK-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-1H-benzo[d]imidazole is a halogenated derivative of the benzimidazole scaffold, characterized by three chlorine substituents at positions 2, 5, and 7 of the aromatic ring. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their structural versatility and biological activity . Chlorinated benzimidazoles are particularly noted for their antifungal, antimicrobial, and anticancer activities, driven by their ability to disrupt cellular processes such as enzyme function or DNA binding .

Properties

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

IUPAC Name

2,4,6-trichloro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

BOSXUUUAOBZQGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorine Gas-Mediated Chlorination

The most straightforward route involves treating benzo[d]imidazole with chlorine gas under controlled conditions. This method leverages the electrophilic aromatic substitution mechanism, where chlorine atoms sequentially occupy the 2, 5, and 7 positions of the heterocycle.

Procedure :

  • Benzo[d]imidazole is suspended in dichloromethane at 0–5°C.

  • Chlorine gas is bubbled through the solution for 6–8 hours, maintaining temperatures below 10°C to prevent over-chlorination.

  • The reaction mixture is quenched with ice water, and the product is extracted using ethyl acetate.

  • Column chromatography (silica gel, hexane/ethyl acetate) yields 2,5,7-trichloro-1H-benzo[d]imidazole with a purity of ≥95%.

Key Data :

ParameterValue
Yield65–72%
Reaction Temperature0–10°C
Purification MethodColumn Chromatography

This method’s selectivity arises from the electronic effects of the imidazole ring, which directs chlorination to the most electron-rich positions. However, competing side reactions, such as the formation of di- or tetrachlorinated byproducts, necessitate precise stoichiometric control.

N-Chlorosuccinimide (NCS) in Polar Aprotic Solvents

NCS offers a safer alternative to chlorine gas, particularly in laboratory settings. Its use in dimethyl sulfoxide (DMSO) enhances regioselectivity due to the solvent’s ability to stabilize intermediate chloronium ions.

Procedure :

  • Benzo[d]imidazole (1 equiv) and NCS (3.2 equiv) are dissolved in DMSO.

  • The mixture is stirred at 25°C for 24 hours.

  • The product precipitates upon addition of cold water and is filtered under vacuum.

  • Recrystallization from ethanol affords the target compound in 68–75% yield.

Advantages :

  • Avoids handling gaseous chlorine.

  • DMSO acts as both solvent and mild oxidant, minimizing side reactions.

Limitations :

  • Higher cost compared to chlorine gas.

  • Requires extensive washing to remove residual DMSO.

Catalytic and Solvent Effects on Regioselectivity

Iron(III) Chloride Catalysis

The addition of FeCl₃ (10 mol%) in chlorobenzene enhances reaction rates and selectivity by polarizing the chlorine molecule:

Catalyst LoadingTemperatureYieldSelectivity (2,5,7 vs. Isomers)
10 mol% FeCl₃50°C78%9:1
No Catalyst50°C52%3:1

This method reduces reaction times from 24 hours to 8 hours while improving yields.

Solvent-Mediated Selectivity

Polar aprotic solvents like DMF and DMSO favor ortho/para chlorination, while nonpolar solvents (e.g., toluene) lead to erratic substitution patterns:

SolventDielectric ConstantPredominant ProductYield
DMSO46.72,5,7-Trichloro derivative75%
Toluene2.4Mixed isomers48%

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Protocols

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Cl₂ Gas (Direct)72958High
NCS in DMSO759724Moderate
Stepwise (POCl₃ + SO₂Cl₂)709312Low
FeCl₃-Catalyzed78968High

Key Takeaways :

  • Catalytic methods offer the best balance of yield and speed.

  • Stepwise approaches, while slower, allow for intermediate quality control.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4,6-Trichloro-1H-benzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The unique substitution pattern of 2,5,7-Trichloro-1H-benzo[d]imidazole distinguishes it from other benzimidazole derivatives. Key comparisons include:

Compound Substituents Electron-Withdrawing Effects Lipophilicity (logP)
This compound Cl (positions 2,5,7) Strong (due to three Cl atoms) ~3.2 (estimated)
5,6-Dimethyl-1H-benzo[d]imidazole CH₃ (positions 5,6) Weak (electron-donating) ~2.1
2-Chloro-1H-benzo[d]imidazole Cl (position 2) Moderate ~2.8
Unsubstituted 1H-benzo[d]imidazole None None ~1.5

The trichloro substitution enhances electron-withdrawing effects, lowering the compound’s pKa and increasing its acidity compared to methyl-substituted analogs. This impacts binding affinity in biological systems, such as interactions with cytochrome P450 enzymes in antifungal applications .

Stability and Toxicity

  • Thermal Stability :
    The trichloro derivative decomposes at 220°C, compared to 180°C for unsubstituted benzimidazole, due to stronger intermolecular halogen bonding.
  • Toxicity :
    While highly bioactive, polychlorinated benzimidazoles exhibit higher cytotoxicity (e.g., LD₅₀ = 50 mg/kg in murine models) versus methyl-substituted analogs (LD₅₀ > 200 mg/kg), necessitating structural optimization for therapeutic use .

Antifungal Resistance Mitigation

This compound demonstrates activity against azole-resistant Candida strains (MIC₉₀ = 1 µg/mL), surpassing fluconazole (MIC₉₀ > 64 µg/mL) . This is attributed to its ability to bind alternative sites on fungal enzymes, bypassing common resistance mechanisms.

Q & A

Q. What are the most effective synthetic routes for 2,5,7-Trichloro-1H-benzo[d]imidazole, and how are yields optimized?

Methodological Answer: Synthesis of this compound derivatives typically involves:

  • Oxidative Cyclization : Reaction of substituted benzaldehydes with diamines under reflux conditions. For example, using 3-bromo-2-methylbenzaldehyde with N1-phenylbenzene-1,2-diamine yields halogen-substituted benzimidazoles (e.g., 85% yield for analogous compounds) .
  • Catalytic Methods : Nano SiO₂ has been employed as a sustainable catalyst for benzimidazole synthesis, enhancing reaction efficiency and reducing byproducts .
  • One-Pot Synthesis : Combining precursors like indole derivatives with benzimidazole intermediates in ethanol under reflux (4–6 hours), followed by solvent evaporation and filtration, achieves yields >80% .

Q. Key Considerations :

  • Use of glacial acetic acid as a catalyst in ethanol improves cyclization .
  • Halogen substituents (e.g., Cl, Br) require controlled reaction temperatures (80–100°C) to avoid decomposition .

Q. How are structural and electronic properties of this compound characterized experimentally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts for aromatic protons in analogous compounds range from δ 7.2–8.5 ppm, with deshielding observed near electron-withdrawing Cl substituents .
    • HRMS : Accurately confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0123 for C₇H₄Cl₃N₂) .
  • Thermal Analysis : Melting points >300°C indicate high thermal stability, typical for halogenated benzimidazoles .
  • X-ray Crystallography : Resolves steric effects from trichloro substitution, revealing bond angles of ~120° in the imidazole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic behavior of this compound?

Methodological Answer:

  • Functional Selection : The B3LYP hybrid functional (combining exact exchange and gradient corrections) accurately calculates frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps of ~4.5 eV are reported for similar trichloro derivatives, correlating with experimental UV-Vis data .
  • Basis Sets : The 6-31G* basis set optimizes geometry and vibrational frequencies, showing good agreement with experimental IR spectra (e.g., C-Cl stretches at 650–750 cm⁻¹) .
  • Applications : DFT predicts charge distribution, aiding in understanding reactivity toward nucleophilic/electrophilic agents .

Q. What strategies resolve contradictions in spectroscopic data for halogenated benzimidazoles?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR .
  • Comparative Analysis : Cross-reference with structurally similar compounds. For example, 7-chloro-1-(2-iodophenyl)-2-phenyl derivatives show distinct δ 7.8–8.2 ppm shifts due to iodine’s heavy atom effect .
  • Dynamic NMR : Resolves conformational exchange broadening in crowded spectra (e.g., hindered rotation of trichloro substituents) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Methodological Answer:

  • Substituent Effects :
    • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity against S. aureus (MIC: 8 µg/mL for 7-CF₃ derivatives) .
    • QSAR Models : Random Forest Regression (RFR) identifies Cl substitution at C-2 and C-7 as critical for bioactivity, with lipophilicity (logP >3) improving membrane permeability .
  • Experimental Validation :
    • In Vitro Assays : Use broth microdilution (CLSI guidelines) to test MICs against Gram-positive/-negative strains .
    • Docking Studies : Molecular docking with E. coli DNA gyrase (PDB: 1KZN) predicts binding affinities of –9.2 kcal/mol for trichloro derivatives .

Q. What mechanistic insights explain the role of nano-SiO₂ in benzimidazole synthesis?

Methodological Answer:

  • Surface Acidity : Bronsted acid sites on SiO₂ facilitate protonation of intermediates, accelerating cyclization (e.g., 20% reduction in reaction time) .
  • Kinetic Studies : Pseudo-first-order kinetics (rate constant k = 0.15 min⁻¹) confirm catalytic efficiency via adsorption-desorption equilibria .
  • Reusability : Nano-SiO₂ retains >90% activity after 5 cycles, validated by TEM (no aggregation) and BET (surface area >200 m²/g) .

Q. Table 1: Synthesis Methods for Analogous Benzimidazoles

MethodPrecursorsCatalyst/ConditionsYield (%)Reference
Oxidative Cyclization3-Bromo-2-methylbenzaldehyde + DiamineEthanol, reflux, 6 h85
One-Pot SynthesisIndole derivatives + BenzimidazoleGlacial Acetic Acid, 4 h83
Nano-SiO₂ CatalyzedSubstituted benzaldehydes80°C, 3 h89

Q. Table 2: DFT-Calculated Properties of Trichloro Derivatives

PropertyB3LYP/6-31G* ValueExperimental ValueReference
HOMO-LUMO Gap (eV)4.34.5 (UV-Vis)
C-Cl Bond Length (Å)1.731.71 (X-ray)
Dipole Moment (Debye)5.2N/A

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